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  • Product: O-Acetyl-N-carbobenzoxyhydroxylamine
  • CAS: 180798-01-0

Core Science & Biosynthesis

Foundational

O-Acetyl-N-carbobenzoxyhydroxylamine CAS number and synonyms

CAS Number: 180798-01-0 Primary Application: Electrophilic Amination Reagent Executive Summary O-Acetyl-N-carbobenzoxyhydroxylamine (CAS 180798-01-0) is a specialized electrophilic aminating reagent used primarily in org...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 180798-01-0 Primary Application: Electrophilic Amination Reagent

Executive Summary

O-Acetyl-N-carbobenzoxyhydroxylamine (CAS 180798-01-0) is a specialized electrophilic aminating reagent used primarily in organic synthesis to introduce a protected amino group (N-Cbz) into nucleophilic substrates.[1][2][3] Unlike traditional nucleophilic amines, this compound features an "inverted" reactivity profile where the nitrogen atom acts as an electrophile due to the leaving group ability of the O-acetyl moiety. This guide details its physicochemical properties, synthesis, mechanistic pathways, and applications in drug development, specifically for constructing C–N bonds in complex molecular architectures.

Chemical Identity & Properties

PropertySpecification
Chemical Name O-Acetyl-N-carbobenzoxyhydroxylamine
CAS Number 180798-01-0
Synonyms Benzyl

-acetoxycarbamate;

-Acetyl-

-Cbz-hydroxylamine; Benzyl (acetyloxy)carbamate
Molecular Formula C

H

NO

Molecular Weight 209.20 g/mol
Appearance White to almost white powder or crystal
Solubility Soluble in CH

Cl

, EtOAc, THF; sparingly soluble in water
Storage 0–10°C (Refrigerate); Moisture sensitive
Purity Grade Typically >98.0% (Titration)

Synthesis & Preparation Protocol

The synthesis of O-Acetyl-N-carbobenzoxyhydroxylamine relies on the selective O-acylation of N-carbobenzoxyhydroxylamine (Benzyl hydroxycarbamate). The protocol below prioritizes regioselectivity to avoid N-acylation or over-acylation.

Core Reaction Scheme

The transformation involves the nucleophilic attack of the hydroxamic oxygen on the acetylating agent (Acetic Anhydride), buffered by a mild base to neutralize the acetic acid byproduct.

Synthesis_Pathway SM1 N-Cbz-hydroxylamine (Benzyl hydroxycarbamate) Product O-Acetyl-N-Cbz-hydroxylamine (Target) SM1->Product O-Acylation Reagent Acetic Anhydride (Ac2O) Reagent->Product Base Pyridine / CH2Cl2 0°C to RT Base->Product Catalysis/Buffer Byproduct Acetic Acid (Removed via wash)

Figure 1: Regioselective synthesis pathway for O-Acetyl-N-carbobenzoxyhydroxylamine.

Detailed Methodology

Reagents:

  • N-Cbz-hydroxylamine (1.0 equiv)

  • Acetic Anhydride (1.1 equiv)

  • Pyridine (1.2 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Dissolution: In a flame-dried round-bottom flask, dissolve N-Cbz-hydroxylamine in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add pyridine dropwise, followed by the slow addition of acetic anhydride over 15 minutes. The slow addition prevents exotherms that could degrade the labile N–O bond.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (typically 30% EtOAc/Hexanes) for the disappearance of the starting hydroxamate.

  • Workup: Dilute with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO

    
     (to remove acetic acid), and brine.
    
  • Isolation: Dry the organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Et

    
    O/Hexanes or purify via flash column chromatography (Silica gel) if necessary.
    

Mechanism of Action: Electrophilic Amination

The defining feature of O-Acetyl-N-carbobenzoxyhydroxylamine is its ability to transfer the nitrogen moiety (


-Cbz) to a nucleophile. The O-acetyl group functions as a leaving group (acetate), creating an electron-deficient nitrogen center. This reactivity is often harnessed in transition-metal catalysis (Cu or Pd).
Catalytic Cycle (Copper-Catalyzed)

In a typical organozinc amination, a Copper(I) catalyst facilitates the transmetalation and subsequent oxidative addition into the N–O bond.

Catalytic_Cycle Cat Cu(I)-L (Active Catalyst) Complex_A Cu(I)-Nu (Transmetalation) Cat->Complex_A + R-ZnX Complex_B Oxidative Addition [Cu(III)-Nu(N-Cbz)(OAc)] Complex_A->Complex_B + Cbz-NH-OAc Product Product Release Nu-NH-Cbz Complex_B->Product Reductive Elimination Product->Cat Regeneration RZnX R-ZnX (Nucleophile) Reagent Cbz-NH-OAc (Electrophile)

Figure 2: Copper-catalyzed electrophilic amination cycle using O-Acetyl-N-carbobenzoxyhydroxylamine.

Mechanistic Steps:

  • Transmetalation: The organozinc reagent (R-ZnX) transfers the alkyl/aryl group to the Copper(I) salt.

  • Oxidative Addition: The Cu(I) species inserts into the weak N–O bond of the O-Acetyl-N-carbobenzoxyhydroxylamine. This is the turnover-limiting step in many systems.

  • Reductive Elimination: The C–N bond forms, releasing the protected amine (R-NH-Cbz) and regenerating the Cu(I) catalyst.

Applications in Drug Development[7]

Direct C–H Amination

Researchers utilize this reagent to install amino groups directly onto arenes. In Pd-catalyzed C–H activation, the reagent acts as the oxidant and nitrogen source, converting Ar–H to Ar–NH–Cbz. This is critical for late-stage functionalization of pharmaceutical intermediates.

Synthesis of Protected Primary Amines

The reaction with organometallics (Grignard or Organozinc reagents) provides a direct route to Cbz-protected primary amines.

  • Reaction: R-ZnCl + Cbz-NH-OAc

    
     R-NH-Cbz
    
  • Deprotection: The Cbz group is easily removed via hydrogenolysis (H

    
    , Pd/C) to yield the free amine (R-NH
    
    
    
    ), avoiding the harsh conditions often required for other protecting groups.[4]
Comparison with O-Benzoyl Analogs

While O-benzoyl hydroxylamines are also common, the O-acetyl variant (CAS 180798-01-0) offers:

  • Atom Economy: Lower molecular weight byproduct (Acetic acid vs. Benzoic acid).

  • Solubility: The acetate byproduct is more water-soluble, simplifying workup.

  • Reactivity: The acetate is a slightly poorer leaving group than benzoate, which can offer better stability for sensitive substrates that might decompose with more aggressive reagents.

Safety & Handling (MSDS Summary)

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.[5]
Eye Irritation H319Causes serious eye irritation.[5][6]
STOT-SE H335May cause respiratory irritation.[5]

Handling Protocols:

  • Engineering Controls: Always handle within a fume hood to avoid inhalation of dust/aerosols.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Thermal Stability: The compound contains a weak N–O bond. While stable at 0°C, avoid heating above 40°C during synthesis or storage to prevent thermal decomposition (potential exotherm).

  • Incompatibility: Strong reducing agents and strong bases.

References

  • TCI Chemicals. Product Specification: O-Acetyl-N-carbobenzoxyhydroxylamine (A2193).[2][3] Retrieved from .

  • PureSynth. O-Acetyl-N-Carbobenzoxyhydroxylamine 98.0% (CAS 180798-01-0).[2][3][7] Retrieved from .

  • Berman, A. M., & Johnson, J. S. (2006). Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. Journal of Organic Chemistry.[8] . (Foundational text on electrophilic amination mechanisms relevant to O-acyl hydroxylamines).

  • ChemicalBook. O-Acetyl-N-carbobenzoxyhydroxylamine Properties and Safety. Retrieved from .

Sources

Exploratory

Benzyl N-Acetoxycarbamate physical and chemical characteristics

An In-depth Technical Guide to Benzyl N-Acetoxycarbamate for Researchers and Drug Development Professionals Introduction Benzyl N-acetoxycarbamate is a versatile reagent in organic synthesis, playing a significant role a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Benzyl N-Acetoxycarbamate for Researchers and Drug Development Professionals

Introduction

Benzyl N-acetoxycarbamate is a versatile reagent in organic synthesis, playing a significant role as a precursor and intermediate in the development of complex molecules, particularly within the pharmaceutical industry. Its unique structure, combining a benzyloxycarbonyl (Cbz) protecting group with an N-acetoxy functionality, confers specific reactivity that is valuable for the introduction of nitrogen-containing moieties. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Benzyl N-Acetoxycarbamate, along with insights into its synthesis, handling, and applications in modern drug discovery. The benzyl carbamate functional group is a cornerstone in medicinal chemistry, often used to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Derivatives of benzyl carbamate are crucial intermediates in the synthesis of advanced pharmaceutical agents, including HIV-integrase inhibitors.[2]

Molecular Identity and Structure

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its molecular identity.

  • Chemical Name: Benzyl N-acetoxycarbamate

  • Synonyms: O-Acetyl-N-carbobenzoxyhydroxylamine, Phenylmethoxycarbonylamino Acetate, Carbamic acid, N-(acetyloxy)-, phenylmethyl ester[3]

  • CAS Number: 180798-01-0[3]

  • Molecular Formula: C₁₀H₁₁NO₄[3]

The structure of Benzyl N-Acetoxycarbamate features a carbamate nitrogen atom bonded to both a benzyloxycarbonyl group and an acetoxy group. This arrangement is key to its reactivity.

Caption: Chemical structure of Benzyl N-Acetoxycarbamate.

Physical and Chemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Weight 209.20 g/mol [3]
Appearance Colorless liquid or white foam[4]
Exact Mass 209.06880783 Da[3]
XLogP3-AA 1.5[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 5[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. The following data has been reported for Benzyl N-Acetoxycarbamate and its close analogs.

Spectroscopic TechniqueObserved Peaks/Shifts
¹H NMR (400 MHz, CDCl₃) δ 7.47–7.20 (m, 10 H), 6.15 (s, 1 H), 4.54–4.32 (m, 2 H), 4.15–3.82 (m, 2 H), 2.91 and 2.89 (2×s, 3 H), 1.37 and 1.30 (2×s, 9 H).[4]
¹³C NMR (100 MHz, CDCl₃) δ 168.3, 168, 156.8, 138.0, 135.2, 129.2, 128.9, 128.8, 128.7, 128.5, 127.7, 127.6, 127.5, 127.3, 127.3, 80.7.[4]
Infrared (IR) Spectroscopy (νₘₐₓ) 3308, 2966, 2929, 1724, 1690, 1664, 1533, 1453, 1389, 1366, 1304, 1255, 1142, 733, 695 cm⁻¹.[4]
High-Resolution Mass Spectrometry (HRMS) Calculated for [C₂₆H₃₄N₂O₅Na⁺] m/z = 477.2360; found 477.2368 (for a related derivative).[4]

Synthesis and Purification

The synthesis of carbamates often involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate. A reported synthesis of a related N-substituted benzyl carbamate involves treating (R)-mandelic acid with benzylamine and N-hydroxysuccinimide in the presence of DCC.[4]

A general procedure for the synthesis of a related compound, (R)-N-Benzyl-2-hydroxy-2-phenylacetamide, is as follows:

  • To a solution of (R)-mandelic acid, benzylamine, and N-hydroxysuccinimide in anhydrous THF, add DCC.

  • Stir the reaction mixture at room temperature overnight.

  • Dilute the reaction mixture with Et₂O.[4]

Purification of the crude product is typically achieved via flash chromatography. For a related compound, a solvent system of 20% EtOAc/hexanes was used, yielding the product as a colorless liquid.[4]

Synthesis_Workflow start Starting Materials ((R)-mandelic acid, benzylamine, N-hydroxysuccinimide, DCC, THF) reaction Reaction (Stir overnight at room temp) start->reaction Combine & Stir workup Work-up (Dilute with Et₂O) reaction->workup Reaction Completion purification Purification (Flash Chromatography) workup->purification Crude Product product Final Product (Colorless Liquid) purification->product Pure Compound

Caption: Generalized workflow for the synthesis and purification of a benzyl carbamate derivative.

Applications in Drug Development and Research

The benzyl carbamate (Cbz) group is a widely employed amine-protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals.[1] Its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenolysis make it an invaluable tool for synthetic chemists.[1]

Benzyl N-acetoxycarbamate serves as a versatile intermediate. The N-acetoxy group can act as a leaving group, enabling the compound to function as an electrophilic aminating agent. This reactivity allows for the introduction of a protected amino group into various organic molecules, a crucial step in the synthesis of many biologically active compounds.

The broader class of benzyl carbamate derivatives are key intermediates in the synthesis of a variety of pharmaceuticals. For instance, specific derivatives are used in the production of HIV-integrase inhibitors, which are vital components of antiretroviral therapy.[2] The benzyl moiety itself is often incorporated into drug molecules to enhance their efficacy, solubility, and interaction with biological targets.[1]

Safety, Handling, and Storage

As a chemical reagent, Benzyl N-Acetoxycarbamate and related compounds should be handled with appropriate safety precautions.

Handling:

  • Use only under a chemical fume hood to ensure adequate ventilation.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Avoid ingestion and inhalation of any dust, fumes, gas, mist, vapors, or spray.[5]

  • Keep away from open flames, hot surfaces, and other sources of ignition.[5]

  • Wash hands and any exposed skin thoroughly after handling.[5]

Handling_Protocol cluster_ppe Personal Protective Equipment (PPE) cluster_environment Work Environment cluster_actions Handling Actions ppe_gloves Chemical-resistant Gloves action_avoid Avoid Contact (Skin, Eyes, Inhalation) ppe_gloves->action_avoid ppe_goggles Safety Goggles ppe_goggles->action_avoid ppe_coat Lab Coat ppe_coat->action_avoid env_hood Chemical Fume Hood env_hood->action_avoid env_ventilation Good Ventilation action_wash Wash Hands After Use action_avoid->action_wash action_ignition Keep Away From Ignition Sources

Caption: Recommended safety and handling protocol for Benzyl N-Acetoxycarbamate.

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

  • Store in a flammables or corrosives area as appropriate.[5]

  • Keep away from heat, sparks, and flame.[5]

Incompatible Materials:

  • Strong oxidizing agents.[5]

  • Acids.[5]

Conclusion

Benzyl N-Acetoxycarbamate is a valuable and versatile reagent in organic synthesis with significant applications in drug discovery and development. Its unique chemical properties, stemming from the combination of a Cbz protecting group and an N-acetoxy functionality, make it an effective electrophilic aminating agent. A thorough understanding of its physical, chemical, and spectroscopic characteristics, as well as proper handling and storage procedures, is crucial for its safe and effective use in a research setting. As the demand for novel therapeutics continues to grow, the importance of such well-characterized chemical intermediates in the synthetic chemist's toolbox cannot be overstated.

References

  • Supplemmentary Info for RSC adv. after corrections - The Royal Society of Chemistry.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Benzyl (acetyloxy)carbamate | C10H11NO4 | CID 10954788 - PubChem - NIH.
  • SAFETY DATA SHEET - TCI Chemicals.
  • BENZYL-N-VINYLCARBAMATE SDS, 84713-20-2 Safety Data Sheets - ECHEMI.
  • SUPPORTING INFORMATION - The Royal Society of Chemistry.
  • 3 - SAFETY DATA SHEET.
  • Benzyl in Medicinal Chemistry: A Key Intermediate for Drug Discovery.
  • The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis.

Sources

Foundational

Technical Guide: Hazards and Toxicological Profile of O-Acetyl-N-carbobenzoxyhydroxylamine

Core Directive & Executive Summary O-Acetyl-N-carbobenzoxyhydroxylamine (CAS: 180798-01-0) is a specialized electrophilic aminating agent used to introduce protected amine functionalities ( ) into carbon frameworks. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

O-Acetyl-N-carbobenzoxyhydroxylamine (CAS: 180798-01-0) is a specialized electrophilic aminating agent used to introduce protected amine functionalities (


) into carbon frameworks. Unlike classical nucleophilic amines, this reagent possesses an "umpoled" nitrogen atom, activated by an N-O bond that renders it susceptible to nucleophilic attack or metal-catalyzed insertion.

Critical Hazard Assessment: While specific toxicological endpoints (LD50, Ames) are often absent from standard Safety Data Sheets (SDS) due to its status as a niche research chemical, its structural pharmacophore—an N-acetoxy carbamate—classifies it as a Potential Genotoxic Impurity (PGI) . It shares structural homology with known carcinogenic metabolites (e.g., N-acetoxyarylamines) capable of generating electrophilic nitrenium ions or amidyl radicals that can alkylate DNA.

Operational Mandate: Treat this substance as a high-potency sensitizer and potential mutagen. All handling requires containment strategies equivalent to Occupational Health Band (OHB) 3 or 4 .

Physicochemical Identity & Stability

PropertySpecification
IUPAC Name Benzyl N-acetoxycarbamate
Synonyms O-Acetyl-N-Cbz-hydroxylamine; Cbz-NH-OAc
CAS Number 180798-01-0
Formula

Molecular Weight 209.20 g/mol
Physical State White to almost white crystalline powder
Storage Refrigerated (0–10°C); Inert atmosphere (Argon/Nitrogen)
Solubility Soluble in DCM, THF, EtOAc; Hydrolyzes in water

Stability Warning: The compound contains a labile N-O bond (


). It is heat-sensitive  and air-sensitive . Thermal decomposition can lead to a runaway release of acetic acid and benzyl carbamate derivatives.

Toxicological Profile & Mechanism of Action

Structural Alerts and Genotoxicity

The toxicity of O-Acetyl-N-carbobenzoxyhydroxylamine is derived from its designed reactivity: it is an acyl donor and an electrophilic nitrogen source .

  • Mechanism: Upon metabolic activation or interaction with cellular nucleophiles (DNA/Proteins), the N-O bond cleaves. In biological systems, this mimics the behavior of N-acetoxy-2-acetylaminofluorene (a potent carcinogen), where the loss of the acetoxy group generates a reactive nitrenium ion or an electrophilic amide species.

  • DNA Interaction: The electrophilic nitrogen can attack the C8-position of guanine bases, leading to bulky DNA adducts that cause replication errors (transversion mutations).

Acute Hazards
  • Skin/Eye: Category 2 Irritant.[1][2] The hydrolysis product, acetic acid, causes immediate tissue irritation. The carbamate moiety may induce sensitization.

  • Systemic: Potential for methemoglobinemia if the hydroxylamine moiety is released and enters the bloodstream, oxidizing ferrous hemoglobin (

    
    ) to ferric hemoglobin (
    
    
    
    ).
Diagram: Electrophilic Activation Pathway

The following diagram illustrates the chemical activation pathway (used in synthesis) which parallels its potential toxicological mechanism (DNA alkylation).

G cluster_0 Reagent Structure cluster_1 Activation (Synthetic/Toxic) cluster_2 Outcomes Compound O-Acetyl-N-Cbz (Cbz-NH-OAc) Activation N-O Bond Cleavage (Metal Cat. or Enzymatic) Compound->Activation  Heat / Metal / Enz   Species Electrophilic Nitrenium Ion / Amidyl Radical Activation->Species Outcome1 Synthetic Utility: C-N Bond Formation Species->Outcome1  + Organozinc   Outcome2 Toxicological Hazard: DNA Guanine Adducts Species->Outcome2  + DNA (Guanine)  

Caption: Figure 1. Divergent pathways of the electrophilic nitrogen species. The same reactivity utilized for drug synthesis (green) poses a genotoxic risk (red) via DNA alkylation.

Safe Handling & Engineering Controls

Hierarchy of Controls
  • Engineering: Use a dedicated Fume Hood or Glovebox. Do not handle on an open bench.

  • PPE: Double nitrile gloves (0.11 mm min), lab coat, and safety glasses with side shields.

  • Administrative: Designated work area. Pregnancy warning (due to potential teratogenicity of hydroxylamine derivatives).

Decontamination & Quenching Protocol

Standard alkaline hydrolysis is effective but generates heat.

Step-by-Step Quench Procedure:

  • Preparation: Prepare a 10% aqueous solution of Sodium Hydroxide (NaOH) or a saturated solution of Sodium Bicarbonate (

    
    ).
    
  • Dilution: Dilute the reaction mixture or spill residue with an inert solvent (e.g., Ethyl Acetate or DCM) to act as a heat sink.

  • Neutralization: Slowly add the base solution to the organic layer while stirring on an ice bath.

    • Reaction:

      
      
      
    • Note: The byproduct,

      
      -Cbz-hydroxylamine, is less reactive but still a skin irritant.
      
  • Disposal: Separate layers. The aqueous layer contains acetate/hydroxide; the organic layer contains the deactivated hydroxylamine. Dispose of as hazardous organic waste.

Experimental Protocol: Copper-Catalyzed Amination

Demonstrating the utility while highlighting safety checkpoints.

Objective: Electrophilic amination of an organozinc reagent.

  • Setup: Flame-dry a Schlenk flask under Argon. Add

    
     (cat.) and ligand.
    
  • Reagent Addition: Add O-Acetyl-N-carbobenzoxyhydroxylamine (1.0 equiv) as a solid.

    • Safety Check: Add quickly to avoid moisture absorption.

  • Nucleophile Addition: Cool to 0°C. Add Organozinc reagent dropwise.

    • Hazard: Exothermic reaction. Monitor internal temperature.

  • Workup: Quench with saturated

    
     (aq). Extract with EtOAc.
    
    • Caution: The aqueous layer will contain copper salts and acetates.

References

  • PureSynth. (2025).[1][2] O-Acetyl-N-Carbobenzoxyhydroxylamine Safety Data Sheet & Properties. Retrieved from

  • Tokyo Chemical Industry (TCI). (2024). Product Specification: O-Acetyl-N-carbobenzoxyhydroxylamine (CAS 180798-01-0).[3][4][5] Retrieved from

  • Berman, A. M., & Johnson, J. S. (2006).[6] Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles. Journal of Organic Chemistry, 71(1), 219-224.[6] Retrieved from

  • National Institutes of Health (NIH). (2025). Electrophilic Aminating Agents in Total Synthesis. PMC. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Hydroxylamine Derivatives. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: The Role of Activated Hydroxylamine Derivatives in Solid-Phase Peptide Synthesis

Introduction: Situating O-Acetyl-N-carbobenzoxyhydroxylamine in the Context of Modern SPPS Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide and small protein manufacturing, enabling the stepwise assembl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating O-Acetyl-N-carbobenzoxyhydroxylamine in the Context of Modern SPPS

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide and small protein manufacturing, enabling the stepwise assembly of amino acids on an insoluble resin support.[1] A critical step in every cycle of SPPS is the formation of an amide (peptide) bond between the C-terminus of an incoming N-protected amino acid and the free N-terminus of the growing peptide chain attached to the resin.[2][3] This reaction does not proceed spontaneously under mild conditions; it requires the "activation" of the carboxylic acid group to make it highly susceptible to nucleophilic attack by the amine.[4][5]

The query regarding O-Acetyl-N-carbobenzoxyhydroxylamine (also known as N-Acetoxycarbamic Acid Benzyl Ester, CAS 180798-01-0)[6] points toward a class of reagents known as active esters. While this specific compound is not widely documented as a standard reagent in mainstream SPPS literature, its chemical structure suggests a potential role as an acylating agent. The N-carbobenzoxy (Cbz) group is a classic amine protecting group, and the O-acetyl group on the hydroxylamine moiety creates a good leaving group, which is the fundamental principle behind active ester-mediated coupling.[7][8]

This guide, therefore, will first explore the theoretical role of such a molecule within the established principles of active ester chemistry. It will then provide detailed, field-proven protocols for the most reliable and widely practiced methods of carboxyl activation and peptide coupling in modern SPPS, namely those utilizing carbodiimides and onium salts, which generate highly reactive active esters in situ.

Part 1: The Principle of Active Esters in Peptide Synthesis

The core strategy of peptide coupling is to convert the hydroxyl group of a carboxylic acid into a better leaving group, thereby creating a highly electrophilic carbonyl carbon that readily reacts with the nucleophilic amino group of the next amino acid.[4]

One of the earliest strategies to achieve this was the use of pre-formed, isolable active esters.[7] While effective, this approach has been largely superseded by in situ activation methods, where the highly reactive intermediate is generated directly in the reaction vessel just before the coupling step.[2] This is the dominant method in automated SPPS.

The most common in situ methods rely on additives that are themselves hydroxylamine derivatives, such as 1-Hydroxybenzotriazole (HOBt) and its safer, more effective modern analog OxymaPure® (Ethyl cyanohydroxyiminoacetate) . These additives serve two primary functions:

  • Accelerate Coupling: They react with the activated amino acid (e.g., an O-acylisourea intermediate formed with a carbodiimide) to form a highly reactive OBt- or Oxyma-ester.

  • Suppress Racemization: They minimize the risk of epimerization at the chiral α-carbon of the activated amino acid, a critical concern for maintaining the stereochemical integrity of the final peptide.[9][10]

Hypothetical Role of O-Acetyl-N-carbobenzoxyhydroxylamine

Theoretically, O-Acetyl-N-carbobenzoxyhydroxylamine could be used to acylate a protected amino acid, forming a new active ester. However, its efficiency, reaction kinetics, and potential for side reactions compared to well-established systems like HBTU/HOBt or DIC/Oxyma are not documented, making it an exploratory rather than a validated choice for routine synthesis.

Part 2: Standard Coupling Reagents in Fmoc-SPPS

Modern SPPS relies on a toolkit of highly efficient and well-characterized coupling reagents.[11] These are broadly categorized into carbodiimides and onium salts (phosphonium and aminium/uronium).[4][10]

Reagent Class Examples Mechanism of Action Key Advantages Considerations
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide), EDCForms a highly reactive O-acylisourea intermediate, which then acylates the amine or reacts with an additive (e.g., Oxyma) to form an active ester.[9][12]Cost-effective; byproducts are generally soluble (for DIC).Can cause racemization if used without additives; DCC byproduct is insoluble.[9][10]
Aminium/Uronium Salts HBTU, HATU, HCTU, TBTUReacts with the carboxylate to form a highly reactive OBt- or OAt-ester in situ, releasing a tetramethylurea byproduct.[9][10][11]Very fast reaction rates; low racemization; high efficiency for difficult couplings.[4][10]More expensive; requires a non-nucleophilic base for activation.
Phosphonium Salts PyBOP, PyAOPSimilar to aminium salts, forms a reactive ester intermediate. The byproduct is a phosphine oxide.[10][11]Excellent for sterically hindered couplings; low racemization.[11]Byproducts can be more difficult to remove; BOP generates a carcinogenic byproduct (HMPA).[11]

Part 3: Detailed Protocols for Standard SPPS Coupling

The following protocols are based on the standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection strategy, which is the most common approach in modern SPPS.[1][2]

General SPPS Workflow

The fundamental cycle of SPPS involves the repeated sequence of deprotection, washing, coupling, and washing.[1] This process is carried out until the desired peptide sequence is assembled.[2]

SPPS_Workflow Resin Start: Resin with Linker & First AA Deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Wash1 Step 2: Washing (DMF) Deprotection->Wash1 Coupling Step 3: Coupling (Activated AA + Reagents) Wash1->Coupling Wash2 Step 4: Washing (DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle  Is sequence  complete? Cycle->Deprotection No Cleavage Final Step: Cleavage & Global Deprotection (TFA) Cycle->Cleavage Yes

Caption: General workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 1: DIC/Oxyma Coupling

This is a robust and cost-effective method suitable for a wide range of peptide sequences. The use of OxymaPure® is highly recommended over HOBt due to safety and efficiency.

Materials:

  • Fmoc-protected amino acid (4 eq. relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 eq.)

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) (4 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.) - Note: Only add if the amino acid salt (e.g., HCl) is used.

  • Dimethylformamide (DMF), peptide synthesis grade

  • Resin with free N-terminal amine

Procedure:

  • Resin Preparation: Ensure the resin has been properly swelled in DMF and the N-terminal Fmoc group has been removed (e.g., with 20% piperidine in DMF) and thoroughly washed.

  • Activation Solution Preparation:

    • In a clean vessel, dissolve the Fmoc-amino acid in DMF.

    • Add the OxymaPure® and mix until dissolved.

    • Add the DIC to the solution.

    • Allow the solution to pre-activate for 2-5 minutes. Do not let it sit for an extended period, as carbodiimides can undergo side reactions.

  • Coupling Reaction:

    • Add the activation solution to the reaction vessel containing the deprotected resin.

    • Agitate the mixture (e.g., by bubbling nitrogen, orbital shaking) for 1-2 hours at room temperature.

  • Monitoring (Optional but Recommended):

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling reaction may need to be repeated ("double coupling").

  • Washing:

    • Drain the reaction solution from the resin.

    • Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.

    • Wash with Dichloromethane (DCM) (2-3 times) and prepare for the next deprotection cycle.

Protocol 2: HBTU-Mediated Coupling

HBTU is a highly efficient aminium salt-based reagent that provides rapid coupling with minimal racemization.[9][10]

Materials:

  • Fmoc-protected amino acid (4 eq. relative to resin loading)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Resin with free N-terminal amine

Procedure:

  • Resin Preparation: As described in Protocol 1.

  • Activation and Coupling (Single Step):

    • In a clean vessel, dissolve the Fmoc-amino acid and HBTU in DMF.

    • Add this solution to the reaction vessel containing the deprotected resin.

    • Add the DIPEA to the reaction vessel. The solution will typically turn yellow upon addition of the base, indicating the formation of the active ester.

    • Agitate the mixture for 30-60 minutes at room temperature.

  • Monitoring: Perform a Kaiser test as described in Protocol 1. HBTU is very efficient, but sterically hindered couplings may still require a second coupling.

  • Washing: Drain and wash the resin as described in Protocol 1.

Coupling_Mechanism cluster_0 Carbodiimide (DIC) / Oxyma Pathway cluster_1 Onium Salt (HBTU) Pathway AA_COOH R-COOH (Amino Acid) O_acyl O-acylisourea (Highly Reactive) AA_COOH->O_acyl + DIC DIC DIC->O_acyl Oxyma_ester Oxyma-Ester (Active Ester) O_acyl->Oxyma_ester + Oxyma-OH Oxyma Oxyma-OH Peptide_Bond Peptide Bond Formation Oxyma_ester->Peptide_Bond + AA_COO R-COO- (Amino Acid + Base) OBt_ester OBt-Ester (Active Ester) AA_COO->OBt_ester + HBTU HBTU HBTU->OBt_ester OBt_ester->Peptide_Bond + Pept_NH2 Resin-Peptide-NH2 Pept_NH2->Peptide_Bond

Caption: Simplified comparison of in situ active ester formation pathways.

Part 4: Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed simultaneously.[1] This is typically achieved with a strong acid, most commonly Trifluoroacetic Acid (TFA).

Warning: This procedure must be performed in a certified fume hood. TFA is highly corrosive.

Materials:

  • Peptidyl-resin (dried)

  • Cleavage Cocktail (composition depends on the amino acids present)

    • Standard Cocktail (Reagent K): 94% TFA, 2.5% Water, 2.5% Ethanedithiol (EDT), 1% Triisopropylsilane (TIS)

    • This cocktail is suitable for peptides containing Arg(Pbf), Trp(Boc), Cys(Trt), and Met. TIS scavenges carbocations, water helps remove Boc groups, and EDT protects Trp and Cys.

  • Cold diethyl ether

Procedure:

  • Place the dried peptidyl-resin in a reaction vessel.

  • Add the cleavage cocktail (approx. 10 mL per gram of resin).

  • Agitate the slurry at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate, which now contains the crude peptide.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing a large volume (approx. 10x the filtrate volume) of ice-cold diethyl ether.

  • A white precipitate (the peptide) should form. Centrifuge the mixture to pellet the peptide.

  • Decant the ether, wash the pellet with more cold ether, and re-centrifuge. Repeat 2-3 times.

  • Dry the resulting peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • The crude peptide is now ready for purification, typically by Reverse-Phase HPLC.

References

  • Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Optimizing Peptide Coupling: Key Techniques. [Link]

  • What is coupling reagents in peptide synthesis? - ResearchGate. [Link]

  • Bodanszky, M., & Bednarek, M. A. (1989). Active esters in solid-phase peptide synthesis. Journal of protein chemistry, 8(4), 461–469. [Link]

  • Solid-Phase Peptide Synthesis: An Introduction. Springer Nature Experiments. [Link]

  • Basic principles. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic. [Link]

  • Active esters for solid phase peptide synthesis.
  • O-Acetyl-N-Carbobenzoxyhydroxylamine 98.0%. PureSynth. [Link]

  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]

Sources

Application

Application Note: Benzyl N-Acetoxycarbamate in Medicinal Chemistry

) for Late-Stage Functionalization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executive Summary Benzyl N-Acetoxycarbamate (CAS: 180798-01-0) is a specialized electrophilic nitrogen sour...

Author: BenchChem Technical Support Team. Date: February 2026


) for Late-Stage Functionalization
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

Benzyl N-Acetoxycarbamate (CAS: 180798-01-0) is a specialized electrophilic nitrogen source used in metal-catalyzed nitrene transfer reactions. Unlike traditional nitrene precursors (e.g., iminoiodinanes),


 offers a bench-stable, pre-oxidized alternative that releases a nitrene species upon catalytic activation, with acetic acid as the sole byproduct.

Its primary utility in medicinal chemistry lies in the direct installation of the Benzyloxycarbonyl (Cbz) protected amine functionality into alkenes (aziridination) and unactivated C-H bonds (C-H amination). This reagent bridges the gap between inert hydrocarbon scaffolds and valuable Cbz-protected amines, a critical pharmacophore and orthogonal protecting group in peptide and small-molecule synthesis.

Mechanistic Insight & Chemical Logic

The utility of Benzyl N-Acetoxycarbamate rests on its ability to function as an oxidant-free nitrene precursor. The N-O bond is weak (


 50-60 kcal/mol), allowing for facile cleavage by low-valent transition metals (Rh, Ru, Cu).
The Catalytic Cycle

The reaction proceeds via a metallo-nitrene intermediate. The presence of the acetoxy group (


) serves as an internal oxidant/leaving group.
  • Ligand Exchange: The catalyst (typically a Dirhodium(II) carboxylate) coordinates to the carbonyl oxygen of the carbamate.

  • Oxidative Addition/Elimination: The metal inserts into the N-O bond, ejecting acetate (

    
    ) and forming a transient, highly electrophilic Rh-Nitrene  (Rh=N-Cbz) species.
    
  • Nitrene Transfer:

    • Pathway A (Alkenes): Concerted [2+1] cycloaddition yields an N-Cbz aziridine.

    • Pathway B (C-H Bonds): Concerted asynchronous insertion into a C-H bond yields an N-Cbz amine.

Mechanistic Diagram (Graphviz)

CatalyticCycle Start Benzyl N-Acetoxycarbamate (Cbz-NH-OAc) Complex Rh-Carbamate Complex Start->Complex + Rh(II) Catalyst Nitrene Rh-Nitrene Species [Rh]=N-Cbz Complex->Nitrene - AcOH Byproduct Acetic Acid (AcOH) Complex->Byproduct Transition Transition State (Concerted Insertion) Nitrene->Transition + Substrate (R-H or Alkene) Transition->Start Regeneration (Catalyst) Product Cbz-Protected Amine/Aziridine Transition->Product Reductive Elimination

Figure 1: Catalytic cycle for Rh(II)-catalyzed nitrene transfer using Benzyl N-Acetoxycarbamate.

Key Applications & Protocols

Intermolecular Aziridination of Alkenes

This reaction provides a direct route to N-Cbz aziridines, which are versatile building blocks for


-amino acids and alkaloids.

Advantages over other reagents:

  • Safety: Avoids explosive hypervalent iodine reagents (

    
    ).
    
  • Atom Economy: Acetic acid is the only byproduct (neutralized by base).

  • Orthogonality: The Cbz group is stable to acid/base but removable by hydrogenolysis (

    
    ), preserving other sensitive groups (e.g., Boc, Fmoc).
    

Standard Protocol:

ComponentEquivalentsRole
Alkene Substrate 1.0 - 5.0 equivSubstrate (Excess improves yield based on reagent)
Cbz-NH-OAc 1.0 equivNitrene Source

0.5 - 2.0 mol%Catalyst (Du Bois Catalyst preferred)
MgO 2.3 equivAcid Scavenger (Neutralizes AcOH)
DCM or C6H6 0.1 MSolvent

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under

    
    .
    
  • Charging: Add

    
     (1.5 mg, 2.0 µmol, 1 mol%) and MgO (18.5 mg, 0.46 mmol, 2.3 equiv).
    
  • Substrate Addition: Add the alkene substrate (1.0 mmol) and Benzyl N-Acetoxycarbamate (42 mg, 0.2 mmol) dissolved in anhydrous DCM (2.0 mL).

    • Note: Using the alkene in excess (if cheap) relative to the nitrene source often improves efficiency.

  • Reaction: Stir the suspension vigorously at 35 °C for 4–12 hours. The reaction turns from green/blue to a brownish suspension.

  • Monitoring: Monitor by TLC. The starting carbamate (

    
     in 30% EtOAc/Hex) should disappear.
    
  • Workup: Filter the mixture through a pad of Celite to remove MgO and catalyst residues. Rinse with DCM.

  • Purification: Concentrate the filtrate and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Intermolecular C-H Amination

Direct functionalization of benzylic, allylic, or tertiary C-H bonds. While intramolecular reactions (using sulfamates) are more common,


 allows for intermolecular  amination of hydrocarbons.

Critical Optimization Factors:

  • Solvent: Trifluoroethanol (TFE) or DCM. TFE often enhances the lifetime of the electrophilic nitrene.

  • Selectivity: Reactivity order is generally

    
    .
    
Synthesis of Benzyl N-Acetoxycarbamate (Reagent Preparation)

If the reagent is not in stock, it can be synthesized in one step from Benzyl Hydroxycarbamate.

Reaction:



Protocol:

  • Dissolve Benzyl N-hydroxycarbamate (

    
    ) (1.0 equiv) in DCM (0.5 M).
    
  • Cool to 0 °C. Add Acetyl Chloride (1.1 equiv) and Pyridine (1.2 equiv) dropwise.

    • Alternative: Use Acetic Anhydride (1.1 equiv) with catalytic DMAP.

  • Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Wash with 1M HCl, sat.

    
    , and brine.
    
  • Dry over

    
    , concentrate. The product is typically a white crystalline solid (mp 86-89 °C) and can be used without further purification if 
    
    
    
    pure by NMR.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by AcOHEnsure MgO is fresh and finely ground. Increase catalyst loading to 2-3 mol%.
Carbamate Decomposition Thermal instabilityDo not exceed 40 °C. Ensure anhydrous conditions (water hydrolyzes the N-OAc bond).
Poor Diastereoselectivity Non-bulky catalystSwitch from

to

or bulky chiral catalysts (e.g.,

) for asymmetric induction.
Competitive C-H Insertion Substrate has weak C-H bondsIf aziridination is desired, avoid substrates with highly activated allylic C-H bonds.

Safety & Handling

  • Thermal Stability: N-Acetoxycarbamates are potentially energetic. Differential Scanning Calorimetry (DSC) data suggests decomposition exotherms above 100 °C. Never heat neat material above 60 °C.

  • Toxicity: Nitrene precursors are potent alkylating agents. Handle in a fume hood with gloves.

  • Storage: Store at -20 °C. Stable for months if kept dry. Moisture causes hydrolysis to

    
     (mutagenic).
    

References

  • Original Methodology (N-Acetoxycarbamates): Espino, C. G., & Du Bois, J. (2001). A Rh-catalyzed C-H insertion reaction for the oxidative conversion of carbamates to oxazolidinones. Angewandte Chemie International Edition, 40(3), 598-600.

  • C

    
    ): 
    Espino, C. G., Fiori, K. W., Kim, M., & Du Bois, J. (2004). Expanding the scope of C-H amination through catalyst design. Journal of the American Chemical Society, 126(47), 15378-15379.
    
    
  • Aziridination Scope: Guthikonda, K., & Du Bois, J. (2002). A unique and highly efficient method for catalytic alkene aziridination. Journal of the American Chemical Society, 124(46), 13672-13673.

  • Reagent Properties (TCI Chemicals): Product Specification: O-Acetyl-N-carbobenzoxyhydroxylamine (Benzyl N-Acetoxycarbamate).

Method

Application Notes and Protocols: O-Acetyl-N-carbobenzoxyhydroxylamine in Flow Chemistry

Introduction: Taming a Reactive Species with Continuous Flow O-Acetyl-N-carbobenzoxyhydroxylamine is a versatile reagent in organic synthesis, primarily utilized for the introduction of the N-Cbz-protected hydroxylamine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Taming a Reactive Species with Continuous Flow

O-Acetyl-N-carbobenzoxyhydroxylamine is a versatile reagent in organic synthesis, primarily utilized for the introduction of the N-Cbz-protected hydroxylamine moiety. This functional group is a valuable precursor for the synthesis of various biologically active molecules, including hydroxamic acids, which are known for their roles as enzyme inhibitors. Despite its utility, the reagent's reactivity and potential for decomposition can pose challenges in traditional batch-wise synthesis, particularly on a larger scale.

Continuous flow chemistry offers a compelling solution to these challenges. By conducting reactions in a continuously moving stream within a microreactor or a packed-bed system, flow chemistry provides significant advantages over batch processing. These benefits include superior heat and mass transfer, precise control over reaction parameters such as temperature and residence time, and enhanced safety by minimizing the volume of hazardous materials at any given moment.[1][2][3] This enhanced control often leads to improved product yields and purities.[4][5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of O-Acetyl-N-carbobenzoxyhydroxylamine in a continuous flow environment.

Core Principles and Advantages

The application of flow chemistry to reactions involving O-Acetyl-N-carbobenzoxyhydroxylamine is underpinned by several key principles that directly address the challenges of batch synthesis:

  • Enhanced Safety: Flow reactors inherently limit the reaction volume, significantly reducing the risks associated with potentially exothermic or unstable intermediates.[1][3][7] This is particularly relevant when handling hydroxylamine derivatives.

  • Precise Parameter Control: The ability to accurately control temperature, pressure, and residence time in a flow system allows for fine-tuning of the reaction conditions to maximize yield and minimize byproduct formation.[2][4]

  • Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors ensures efficient heat dissipation and rapid mixing, preventing the formation of localized hot spots that can lead to decomposition or side reactions.[2]

  • Scalability: Once a reaction is optimized on a small scale, scaling up production in a flow system is often a matter of running the system for a longer duration or by numbering up (running multiple reactors in parallel), rather than redesigning the entire process.[6][8]

Reaction Mechanism: N-Acylation of Amines

A primary application of O-Acetyl-N-carbobenzoxyhydroxylamine is the N-acylation of primary and secondary amines to yield the corresponding N-Cbz-protected hydroxylamines. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the acetyl group, followed by the departure of the N-carbobenzoxyhydroxylamine anion.

Experimental Section: Protocol for Continuous Flow N-Acylation

This protocol details the continuous flow synthesis of a model N-Cbz-protected hydroxylamine from a primary amine and O-Acetyl-N-carbobenzoxyhydroxylamine.

Reagents and Equipment
  • Reagent A: Solution of primary amine (e.g., benzylamine, 1.0 M in a suitable solvent like acetonitrile).

  • Reagent B: Solution of O-Acetyl-N-carbobenzoxyhydroxylamine (1.1 M in the same solvent).

  • Flow Chemistry System: A modular flow chemistry system equipped with:

    • Two high-precision pumps

    • A T-mixer

    • A temperature-controlled reactor coil (e.g., PFA tubing)

    • A back-pressure regulator

    • A collection vessel

  • Analytical Equipment: HPLC or UPLC-MS for reaction monitoring and product analysis.

System Setup and Workflow

The following diagram illustrates the experimental workflow for the continuous flow N-acylation reaction.

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Product Collection & Analysis ReagentA Reagent A (Amine Solution) PumpA Pump A ReagentA->PumpA ReagentB Reagent B (O-Acetyl-N-carbobenzoxyhydroxylamine) PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis Online/Offline Analysis (HPLC/UPLC-MS) Collection->Analysis

Caption: Experimental workflow for continuous flow N-acylation.

Step-by-Step Protocol
  • System Priming: Prime both pumps with the reaction solvent to ensure a stable flow and remove any air bubbles from the system.

  • Reagent Introduction: Set the flow rates for Pump A (amine solution) and Pump B (O-Acetyl-N-carbobenzoxyhydroxylamine solution) according to the desired stoichiometry and residence time. A typical starting point would be a 1:1.1 molar ratio of amine to the acylating agent.

  • Reaction Execution: The two reagent streams converge in the T-mixer, initiating the reaction. The combined stream then flows through the heated reactor coil.

  • Parameter Optimization: The reaction can be optimized by systematically varying the temperature of the reactor coil and the total flow rate (which determines the residence time). A design of experiments (DoE) approach can be employed for efficient optimization.

  • Steady State and Collection: Allow the system to reach a steady state before collecting the product stream. The time to reach steady state is typically 3-5 times the residence time.

  • Work-up and Analysis: The collected product stream can be quenched if necessary and then analyzed by HPLC or UPLC-MS to determine conversion and purity. The product can then be isolated using standard purification techniques such as chromatography.

Illustrative Reaction Parameters

The following table provides a starting point for the optimization of the continuous flow N-acylation of benzylamine.

ParameterValueRationale
Flow Rate (Pump A) 0.5 mL/minControls the delivery of the amine.
Flow Rate (Pump B) 0.55 mL/minProvides a slight excess of the acylating agent.
Total Flow Rate 1.05 mL/minDetermines the residence time in the reactor.
Reactor Volume 10 mLA common volume for lab-scale flow reactors.
Residence Time ~9.5 minCalculated as Reactor Volume / Total Flow Rate.
Temperature 40-80 °CA typical range to explore for this type of acylation.
Back Pressure 5-10 barHelps to suppress solvent boiling and ensures smooth flow.

Troubleshooting and Safety Considerations

  • Clogging: The formation of solid byproducts or product precipitation can lead to clogging of the reactor. This can often be mitigated by adjusting solvent composition, temperature, or by using a biphasic flow system to dissolve byproducts.[9]

  • Reagent Stability: O-Acetyl-N-carbobenzoxyhydroxylamine should be stored under refrigerated conditions and handled as a moisture and heat-sensitive compound. Solutions should be prepared fresh before use.

  • Exotherms: While flow chemistry significantly mitigates the risks of thermal runaways, it is still crucial to monitor the reaction for any unexpected temperature increases, especially during initial optimization.

  • Pressure Monitoring: Always operate the system with a back-pressure regulator and monitor the system pressure to detect any blockages promptly.

Conclusion

The use of O-Acetyl-N-carbobenzoxyhydroxylamine in continuous flow chemistry represents a significant advancement in the safe and efficient synthesis of N-Cbz-protected hydroxylamines. The precise control over reaction parameters afforded by flow systems allows for rapid optimization, leading to higher yields and purities compared to traditional batch methods.[4][5][6] This approach is particularly advantageous for drug discovery and development, where the rapid synthesis of compound libraries and the scalable production of lead candidates are critical.[7] By embracing the principles of flow chemistry, researchers can unlock the full potential of this valuable reagent while ensuring a safer and more efficient synthetic process.

References

  • Riva, E., Gagliardi, S., Mazzoni, C., Passarella, D., Rencurosi, A., Vigo, D., & Martinelli, M. (2009). Efficient continuous flow synthesis of hydroxamic acids and suberoylanilide hydroxamic acid preparation. The Journal of Organic Chemistry, 74(9), 3540–3543. [Link]

  • Lai, C., & Lebel, H. (2026). Photochemical Amination of Thioethers Under Biphasic Flow Conditions. European Journal of Organic Chemistry. (Note: This is a future-dated article from the search results, used here to illustrate the principle of biphasic flow for byproduct removal).
  • Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. Retrieved from [Link]

  • NJ Bio, Inc. (n.d.). Flow Chemistry. Retrieved from [Link]

  • Sterling Pharma Solutions. (n.d.). Flow Chemistry in Pharmaceuticals. Retrieved from [Link]

  • Pharmaceutical Technology. (2017, December 2). Hazardous Chemistry: Choosing Batch or Flow. Retrieved from [Link]

  • Riva, E., Gagliardi, S., Mazzoni, C., Passarella, D., Rencurosi, A., Vigo, D., & Martinelli, M. (2009). Efficient continuous flow synthesis of hydroxamic acids and suberoylanilide hydroxamic acid preparation. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation. Retrieved from [Link]

  • Vapourtec. (n.d.). Continuous flow synthesis of hydroxamic acids. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

O-Acetyl-N-Cbz-hydroxylamine stability and degradation pathways

Technical Support Center: O-Acetyl-N-Cbz-hydroxylamine A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for O-Acetyl-N-Cbz-hydroxylamine (Ac-O-NH-Cbz). This d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-Acetyl-N-Cbz-hydroxylamine

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for O-Acetyl-N-Cbz-hydroxylamine (Ac-O-NH-Cbz). This document provides in-depth technical information, troubleshooting advice, and best practices for handling this versatile but sensitive reagent. As a key building block in organic synthesis, particularly for the formation of hydroxamic acids and other N-O containing scaffolds, understanding its stability is paramount to achieving reproducible and high-yielding results.

This guide is structured to address common challenges and provide a deeper mechanistic understanding of the reagent's behavior.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when using O-Acetyl-N-Cbz-hydroxylamine.

Q1: My reaction yield is significantly lower than expected. Could the quality of my O-Acetyl-N-Cbz-hydroxylamine be the cause?

A: Absolutely. O-Acetyl-N-Cbz-hydroxylamine is sensitive to heat, moisture, and atmospheric oxygen.[1] Improper storage or handling can lead to degradation, reducing the amount of active reagent available for your reaction. We recommend performing a quick purity check via TLC or ¹H NMR before use, especially if the reagent has been stored for an extended period.

Q2: What are the ideal storage conditions for O-Acetyl-N-Cbz-hydroxylamine?

A: To ensure maximum shelf-life and reactivity, the reagent should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] It is best kept refrigerated at 0-10°C. Avoid repeated freeze-thaw cycles and exposure to ambient air and moisture.

Q3: I see a new, unidentified spot on the TLC plate of my starting material. What could it be?

A: A common degradation product is the parent N-Cbz-hydroxylamine (Cbz-NHOH), formed via hydrolysis of the O-acetyl group. This impurity is more polar and will typically have a lower Rf value than the starting material. Another possibility is the formation of symmetrical or unsymmetrical oxidation products, especially if the material has been exposed to air.[1]

Q4: Is the compound sensitive to acidic or basic conditions?

A: Yes. The O-acetyl group is susceptible to hydrolysis under both acidic and basic conditions.[1][2] The core hydroxylamine structure can also undergo complex decomposition pathways influenced by pH.[3] It is crucial to consider the pH of your reaction medium and any purification steps.

Part 2: Troubleshooting Guide

This section explores specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem / Observation Potential Root Cause(s) Recommended Actions & Troubleshooting Steps
Low or No Product Formation 1. Reagent Degradation: The most common issue. The reagent may have hydrolyzed or oxidized during storage. 2. Reaction Conditions: The N-O bond in hydroxylamine derivatives can be reductively cleaved by certain metals (e.g., Fe(II), Cu(II)) or other reducing agents present in the reaction mixture.1. Verify Reagent Quality: Run a ¹H NMR of your reagent. Look for the characteristic acetyl singlet (~2.1-2.2 ppm) and the Cbz protons. Compare the integration to confirm purity. 2. Use Fresh Reagent: If degradation is suspected, use a freshly opened bottle or a newly synthesized batch of the reagent. 3. Scrutinize Reaction Components: Check for compatibility with all reagents, catalysts, and solvents. If using metal catalysis, be aware of potential side reactions involving N-O bond cleavage.[4]
Observation of Unexpected Byproducts 1. Hydrolysis: Presence of water in solvents or reagents can lead to hydrolysis of the O-acetyl group, forming N-Cbz-hydroxylamine. 2. Thermal Decomposition: High reaction temperatures can cause decomposition. Hydroxylamine derivatives can be thermally unstable.[5][6] 3. Side Reactions: The reagent can act as an oxidant, especially in the presence of transition metals, leading to undesired pathways.1. Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Run reactions under an inert atmosphere. 2. Optimize Temperature: Run the reaction at the lowest effective temperature. Consider performing a temperature screen to identify the optimal balance between reaction rate and stability. 3. Isolate and Characterize Byproducts: If possible, isolate the main byproduct. An NMR or mass spectrum can help identify it (e.g., N-Cbz-hydroxylamine, benzyl alcohol from Cbz cleavage, etc.) and diagnose the degradation pathway.
Inconsistent Results Between Batches 1. Variable Reagent Purity: Different batches from a supplier may have slight variations in purity or have been handled differently during shipping and storage. 2. Handling Inconsistencies: Differences in how the reagent is handled in the lab (e.g., time exposed to air, weighing method) can introduce variability.1. Qualify New Batches: Always perform a quality control check (NMR, Titration) on a new batch of reagent before use in critical experiments. 2. Standardize Handling Protocol: Develop a standard operating procedure (SOP) for handling the reagent. This should include steps like purging the container with inert gas after use and minimizing time spent outside of cold storage.

Part 3: Technical Deep Dive: Stability and Degradation Pathways

A thorough understanding of the chemical vulnerabilities of O-Acetyl-N-Cbz-hydroxylamine is key to its successful application. The primary degradation pathways involve hydrolysis, thermal decomposition, and redox reactions.

Hydrolytic Pathway

The most prevalent degradation route is the hydrolysis of the ester linkage, which is susceptible to cleavage under both acidic and basic conditions.

  • Mechanism: Water acts as a nucleophile, attacking the acetyl carbonyl group. This leads to the formation of N-Cbz-hydroxylamine and acetic acid. This process can be accelerated by trace amounts of acid or base.

  • Consequence: The resulting N-Cbz-hydroxylamine has different reactivity and nucleophilicity compared to the O-acetylated starting material, which can halt the desired reaction or lead to byproduct formation.

Hydrolysis reagent Ac-O-NH-Cbz products Cbz-NH-OH + CH₃COOH reagent->products H₂O (Acid or Base catalysis)

Caption: Hydrolytic degradation of O-Acetyl-N-Cbz-hydroxylamine.

Thermal Decomposition

While relatively stable at recommended storage temperatures, hydroxylamine derivatives can undergo exothermic decomposition at elevated temperatures.[5] The N-O bond is inherently weak and can cleave under thermal stress.

  • Mechanism: The precise mechanism can be complex, but it often involves cleavage of the N-O bond to generate radical or nitrene-like intermediates. These highly reactive species can then lead to a cascade of unpredictable side reactions and potentially the formation of gaseous byproducts. For the parent N-Cbz-hydroxylamine, thermal decomposition in the presence of a catalyst can lead to the formation of N-benzyloxyisocyanate, which can then trimerize.[7]

  • Consequence: Loss of reagent, formation of complex and often colored impurities, and in extreme cases, a runaway reaction.[8] It is critical to adhere to temperature limits during reactions and work-up.

Thermal_Decomposition cluster_main Primary Degradation cluster_products Decomposition Products reagent Ac-O-NH-Cbz p1 [Cbz-N•] + [AcO•] reagent->p1 Δ (Heat) N-O Bond Cleavage p2 Complex Mixture p1->p2 Further Reactions p3 Gaseous Byproducts p2->p3

Caption: Potential thermal degradation pathway via N-O bond cleavage.

Part 4: Recommended Protocols

Protocol 1: Assessing Reagent Purity via ¹H NMR

This protocol provides a quick and reliable method to assess the purity of O-Acetyl-N-Cbz-hydroxylamine before use.

Materials:

  • O-Acetyl-N-Cbz-hydroxylamine sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

Procedure:

  • Dissolve 5-10 mg of the reagent in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Expected Peaks for Pure Compound:

      • ~2.15 ppm (singlet, 3H, -C(O)CH₃ )

      • ~5.20 ppm (singlet, 2H, -CH₂ -Ph)

      • ~7.30-7.45 ppm (multiplet, 5H, Ar-H )

      • ~8.0 ppm (broad singlet, 1H, NH )

    • Signs of Degradation:

      • Look for a singlet corresponding to acetic acid (~2.1 ppm) if hydrolysis has occurred.

      • The appearance of new, unidentifiable peaks in the aromatic or aliphatic region may suggest more complex decomposition.

      • A significant deviation in the integration ratio between the acetyl protons and the benzylic protons is a clear indicator of degradation.

Protocol 2: Recommended Handling and Storage Procedure

Adherence to this protocol will maximize the shelf-life and performance of your reagent.

Procedure:

  • Receiving: Upon receipt, immediately transfer the reagent to a refrigerator (0-10°C). Do not store at room temperature.

  • Storage: Keep the container tightly sealed at all times. Before returning to cold storage, it is good practice to flush the headspace of the container with a dry, inert gas like argon or nitrogen.

  • Dispensing:

    • Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

    • Weigh the required amount of reagent quickly in a dry environment.

    • Immediately and securely reseal the container, flush with inert gas, and return it to the refrigerator.

  • Disposal: Consult your institution's safety guidelines for the disposal of reactive chemical waste.

References

  • Shrestha, R., et al. (2021). Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. ACS Catalysis. Available at: [Link]

  • Pentelute, B. L., et al. (2021). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. Journal of the American Chemical Society. Available at: [Link]

  • Reisman, S. E., et al. (2018). Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. The Journal of Organic Chemistry. Available at: [Link]

  • Grecu, G. R., & Micutz, M. (2006). Stability test of the lithiated N,O-disubstituted hydroxylamines. ResearchGate. Available at: [Link]

  • Chen, J. R., et al. (2008). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Chen, J. R., & Mannan, M. S. (2010). Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. The Journal of Physical Chemistry A. Available at: [Link]

  • Kirby, A. J., et al. (2011). The reaction of hydroxylamine with aspirin. Arkivoc. Available at: [Link]

  • Varki, A., et al. (2007). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research. Available at: [Link]

  • NIST. (n.d.). Hydroxylamine, o-acetyl-n-benzoyl-n-phenyl. NIST Chemistry WebBook. Available at: [Link]

  • MDPI. (2023). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • Reddit. (2021). How to keep N-hydroxylamine stable for shipping and storing? r/chemistry. Available at: [Link]

  • ResearchGate. (2011). The reaction of hydroxylamine with aspirin. Available at: [Link]

  • Cisneros, L. O., et al. (2004). Comparison of the thermal decomposition behavior for members of the hydroxylamine family. Thermochimica Acta. Available at: [Link]

  • Organic Syntheses. (n.d.). n-acetyl-n-phenylhydroxylamine. Available at: [Link]

  • ResearchGate. (2010). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. Available at: [Link]

  • Wu, H., et al. (2020). Structural and mechanistic basis of capsule O-acetylation in Neisseria meningitidis serogroup A. Nature Communications. Available at: [Link]

  • Kos, I., et al. (2015). Thermal analysis of N-carbamoyl benzotriazole derivatives. Acta Pharmaceutica. Available at: [Link]

  • Google Patents. (1995). US5382685A - Preparation of O-substituted hydroxylammonium salts.
  • American Chemical Society. (2024). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). ACS Sensors. Available at: [Link]

  • American Chemical Society. (2024). Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD). ACS Sensors. Available at: [Link]

Sources

Optimization

Purification strategies for products synthesized with O-Acetyl-N-carbobenzoxyhydroxylamine

Technical Support Center: Purification of Electrophilic Amination Products Topic: Purification Strategies for Products Synthesized with O-Acetyl-N-carbobenzoxyhydroxylamine Reagent ID: Benzyl N-acetoxycarbamate (Cbz-NH-O...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Electrophilic Amination Products Topic: Purification Strategies for Products Synthesized with O-Acetyl-N-carbobenzoxyhydroxylamine Reagent ID: Benzyl N-acetoxycarbamate (Cbz-NH-OAc) | CAS: 180798-01-0

Core Directive: The "Why" and "How" of Purification

Senior Scientist Note: You are likely using O-Acetyl-N-carbobenzoxyhydroxylamine (Cbz-NH-OAc) for electrophilic amination . Unlike standard nucleophilic substitutions where the amine attacks an electrophile, here your nitrogen source is the electrophile.[1] This "umpolung" (polarity reversal) chemistry is powerful but introduces specific purification challenges:

  • The Leaving Group: The reaction releases an acetate ion (

    
    ), which forms acetic acid upon protonation.[2] This must be removed to prevent product degradation or co-elution.[2]
    
  • Reagent Stability: The

    
     bond is labile.[2] Excess reagent can decompose into N-hydroxy species (Cbz-NH-OH) that mimic the polarity of your product.
    
  • Orthogonality: The Cbz group is valuable because it is stable to acidic conditions (unlike Boc) and basic conditions (unlike Fmoc), but this stability means you cannot rely on acid/base swings to purify the product easily without risking the Cbz group's integrity if conditions are too harsh.

This guide provides a self-validating workflow to isolate your Cbz-protected amine or hydrazine derivative with high purity.

Experimental Workflow & Decision Tree

The following diagram illustrates the logical flow from reaction quench to final isolation. Use this to determine your purification strategy.

PurificationWorkflow Start Reaction Complete (Nucleophile + Cbz-NH-OAc) Quench 1. Quench & Extraction (Remove Acetate Salts) Start->Quench TLC_Check 2. TLC Analysis (Check for Excess Reagent) Quench->TLC_Check Excess_Reagent Excess Reagent Present? TLC_Check->Excess_Reagent Hydrolysis Mild Basic Wash (Sat. NaHCO3) Hydrolyzes Cbz-NH-OAc -> Cbz-NH-OH Excess_Reagent->Hydrolysis Yes (Reagent Spot Visible) Chromatography 3. Column Chromatography (Silica Gel) Excess_Reagent->Chromatography No (Clean Profile) Hydrolysis->Chromatography Crystallization Alternative: Crystallization (If product is solid) Hydrolysis->Crystallization High Scale/Solid Product Final Pure Cbz-Protected Product Chromatography->Final Crystallization->Final

Caption: Logical workflow for isolating Cbz-protected amines, prioritizing acetate removal and reagent hydrolysis.

Standardized Protocols

Protocol A: The "Acetate-Free" Workup (Essential)

Purpose: To remove the acetic acid byproduct and inhibit acid-catalyzed side reactions.

  • Quench: Dilute the reaction mixture with water (3x reaction volume).

  • Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2][3]

    • Scientist Tip: EtOAc is preferred if your product is polar, as it avoids emulsions often seen with DCM/acetate mixtures.[2]

  • The Critical Wash: Wash the organic layer 2x with Saturated Aqueous Sodium Bicarbonate (

    
    ) .[2]
    
    • Mechanism:[2][4][5][6][7] This converts acetic acid (

      
      ) into sodium acetate (
      
      
      
      ), which is highly water-soluble and partitions out of the organic phase.
  • Brine Wash: Wash 1x with saturated brine to remove residual water.[2]

  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    
Protocol B: Silica Gel Chromatography

Purpose: Separation of product from unreacted Cbz-NH-OAc and hydrolyzed Cbz-NH-OH.

ComponentPolarity (TLC)VisualizationNotes
Cbz-NH-OAc (Reagent) High (

in 3:7 EtOAc:Hex)
UV (Strong)Moves fast; often co-elutes with non-polar impurities.
Cbz-NH-Product Medium (

)
UV, Ninhydrin (Red/Purple after heating)The target.

varies by nucleophile.[2]
Cbz-NH-OH (Byproduct) Low (

)
UV, KMnO4Formed if reagent hydrolyzes. Very polar; sticks to silica.[2]

Elution Strategy:

  • Pack: Silica gel (40-63 µm).[2]

  • Mobile Phase: Gradient of Hexanes -> Ethyl Acetate .[2]

    • Start at 10% EtOAc/Hexanes to elute unreacted Cbz-NH-OAc.[2]

    • Increase to 30-50% EtOAc/Hexanes to elute the product.

    • Note: If using DCM, add 1% MeOH to reduce tailing of the amide.

Troubleshooting & FAQs

Q1: I see a persistent spot running just above my product on TLC. What is it?

Diagnosis: This is likely unreacted Cbz-NH-OAc . The Fix:

  • Chemical Scavenging: Add a small amount (0.2 eq) of a polymer-supported amine (e.g., Trisamine resin) or a simple nucleophile like dimethylamine (if separable) to the reaction before workup. This consumes the electrophile.[2]

  • Hydrolysis: Stir the crude organic layer with 1M NaOH (if your product is base-stable) for 10 minutes. This hydrolyzes Cbz-NH-OAc to Cbz-NH-OH (Benzyl hydroxycarbamate), which is much more polar and will stay at the baseline of your column or wash into the aqueous layer.

Q2: My product is an oil, but it should be a solid. How do I crystallize it?

Diagnosis: Residual solvent or acetic acid impurities often prevent crystallization.[2] The Fix:

  • Azeotrope: Dissolve the oil in DCM and evaporate 3x to remove trapped EtOAc/Hexanes.

  • Trituration: Add cold Pentane or Diethyl Ether to the oil and sonicate.[2] Cbz-protected amines often precipitate as white solids upon trituration.[2]

  • Recrystallization: If solid, recrystallize from hot EtOAc/Hexanes (1:4 ratio).[2]

Q3: Can I use UV to monitor the reaction?

Answer: Yes, but be careful. The Cbz (Benzyloxycarbonyl) group is a strong UV chromophore.[2] Both the starting material (Cbz-NH-OAc) and the product (Cbz-NH-Nu) will absorb strongly at 254 nm. You cannot rely on the disappearance of UV activity.[2] You must look for the shift in


  (usually lower for the product due to the added polarity of the nucleophile).
Q4: Is the N-O bond stable on silica gel?

Answer: Generally, yes. However, highly acidic silica can catalyze the rearrangement or hydrolysis of the N-O bond in the reagent, leading to streaking.

  • Pro-Tip: Pre-wash your silica column with 1% Triethylamine (Et3N) in Hexanes if you observe decomposition.[2] This neutralizes the silica's acidity.[2]

Q5: How do I remove the Cbz group later?

Answer: The Cbz group is removed via Hydrogenolysis (


, Pd/C) or Acidolysis  (HBr/AcOH).[3]
  • Validation: Ensure your product is free of sulfur or other catalyst poisons before attempting hydrogenolysis, as trace impurities from the amination step can inhibit the Pd catalyst.

References

  • Electrophilic Amination Overview

    • Genentech/BMS Reports: "Amination of Heterocyclic Compounds With O-Benzoylhydroxylamine Derivatives." Organic Letters, 2007.[2][8] (Mechanistically analogous to Cbz-NH-OAc).[2]

  • Cbz-Protection Chemistry

    • Total Synthesis Guide: "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism."[2][4][7]

  • Reagent Properties (Cbz-NH-OAc)

    • TCI Chemicals: Product Specification for O-Acetyl-N-carbobenzoxyhydroxylamine (CAS 180798-01-0).[2][9]

Sources

Troubleshooting

Impact of temperature and pH on O-Acetyl-N-carbobenzoxyhydroxylamine reactivity

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Reactivity of O-Acetyl-N-carbobenzoxyhydroxylamine (Cbz-NH-OAc) Welcome to the technical support hub f...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Optimizing Reactivity of O-Acetyl-N-carbobenzoxyhydroxylamine (Cbz-NH-OAc)

Welcome to the technical support hub for O-Acetyl-N-carbobenzoxyhydroxylamine (CAS: 180798-01-0).[1] This reagent is a potent electrophilic aminating agent used to introduce the


 moiety into nucleophiles. However, its unique structure—containing both an electrophilic nitrogen and a reactive ester carbonyl—creates a "reactivity bifurcation" that is highly sensitive to temperature and pH.

This guide addresses the common failure modes: Hydrolysis (loss of reagent) and Acylation (transfer of the acetyl group instead of the nitrogen).

Part 1: The Reactivity Matrix (Temperature & pH)

The stability and reactivity of Cbz-NH-OAc are governed by the competition between the desired Nitrogen Attack (


 @ N)  and the undesired Carbonyl Attack (

@ C)
or Hydrolysis .
The Stability Dashboard
ParameterConditionImpact on Cbz-NH-OAcMechanism
Temperature < 0°C Optimal Stability Kinetic suppression of N-O bond homolysis and ester hydrolysis.
20°C - 40°C Reactive Window Standard reaction zone. Prolonged exposure leads to slow hydrolysis in moist solvents.
> 50°C Critical Instability High risk of thermal decomposition and non-selective acylation.
pH Environment Acidic (pH < 4) Moderate Stability Protonation of carbonyl oxygen may accelerate hydrolysis over time, but generally stable short-term.
Neutral (pH 6-7) Storage Optimal Minimal background degradation.
Basic (pH > 9) Rapid Degradation Base-Catalyzed Hydrolysis. Hydroxide (

) attacks the ester carbonyl, cleaving the acetate leaving group prematurely.
Mechanistic Pathway Visualization

The following diagram illustrates the critical "decision point" for the reagent. You must engineer your reaction conditions to favor Path A.

ReactivityPathways Reagent Cbz-NH-OAc (Reagent) Attack Attack Site? Reagent->Attack Nucleophile Nucleophile (Nu-) Nucleophile->Attack Product_N Cbz-NH-Nu (Desired Amine) Attack->Product_N Path A: Attack @ Nitrogen (Soft Nu, Low Temp) Product_C Nu-Acetyl (Undesired Amide/Ester) Attack->Product_C Path B: Attack @ Carbonyl (Hard Nu, High Temp) Hydrolysis Cbz-NH-OH + Acetate (Decomposed Reagent) Attack->Hydrolysis Path C: High pH (OH-) (Base Hydrolysis)

Figure 1: Mechanistic bifurcation. Path A (Green) is the target electrophilic amination. Path B and C represent common failure modes driven by high temperature or hard nucleophiles (high pH).

Part 2: Troubleshooting Guide (FAQs)

This section addresses specific issues reported by users in the field.

Q1: "I am recovering Benzyl N-hydroxycarbamate (Cbz-NH-OH) and my nucleophile is acetylated. What happened?"

Diagnosis: You have experienced Acyl Transfer (Path B in Fig 1). The Cause: The nucleophile attacked the carbonyl carbon of the acetate group rather than the nitrogen. This often happens with "hard" nucleophiles (e.g., alkoxides, unhindered primary amines) or at elevated temperatures. The Solution:

  • Lower the Temperature: Run the addition at -78°C or -20°C. Lower temperatures favor the kinetic product (often N-attack for soft nucleophiles).

  • Increase Steric Bulk: If possible, use a bulkier base to generate your nucleophile, preventing it from approaching the carbonyl.

  • Switch Reagents: If Cbz-NH-OAc continues to acylate, consider using Cbz-NH-OBz (O-Benzoyl) . The benzoate ester is less electrophilic at the carbonyl carbon than the acetate, promoting attack at the nitrogen [1].

Q2: "The reagent disappears immediately upon addition to the reaction mixture, but no product is formed."

Diagnosis: Base-Catalyzed Hydrolysis (Path C). The Cause: Your reaction medium is too basic. If you are using a strong base (e.g., NaH, LDA) to generate an enolate, excess base is destroying the Cbz-NH-OAc reagent before it can react with the nucleophile. The Solution:

  • Stoichiometry Control: Ensure the base is the limiting reagent relative to the nucleophile precursor. Do not have free base floating in solution when Cbz-NH-OAc is added.

  • Inverse Addition: Add the pre-formed nucleophile to a solution of Cbz-NH-OAc, rather than dumping the reagent into a basic soup.

Q3: "Can I store a 1M stock solution of this reagent?"

Diagnosis: Thermal/Solvolytic Decomposition. The Solution: No. Cbz-NH-OAc should be prepared fresh or stored as a solid at 0-10°C under inert gas (Ar/N2). In solution (especially protic solvents like MeOH or water), the ester bond will hydrolyze over time, and the N-O bond is sensitive to light and heat [2].

Part 3: Optimized Experimental Protocol

Workflow: Electrophilic Amination of a Grignard Reagent Target: Synthesis of N-Cbz-protected amine from an organometallic precursor.

Pre-Requisites
  • Reagent: Cbz-NH-OAc (Recrystallized, white solid).

  • Solvent: Anhydrous THF or Diethyl Ether (Moisture promotes hydrolysis).

  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Procedure
  • Nucleophile Preparation (The "Soft" Approach):

    • Prepare the Grignard reagent (

      
      ) or organozinc (
      
      
      
      ) in THF.
    • Note: Organozincs are often softer and more selective for N-attack than Grignards or Lithiates [3].

    • Cool the organometallic solution to -78°C (Dry ice/Acetone bath).

  • Reagent Addition (The Critical Step):

    • Dissolve Cbz-NH-OAc (1.1 equivalents) in dry THF.

    • Add the Cbz-NH-OAc solution dropwise to the cold nucleophile over 15-30 minutes.

    • Why? Slow addition prevents local heating and ensures the electrophile is immediately consumed by the nucleophile, minimizing side reactions.

  • Reaction Monitoring:

    • Stir at -78°C for 1 hour.

    • Allow to warm slowly to 0°C (Ice bath). Do not heat to reflux.

    • Monitor via TLC.[2][3] Look for the disappearance of the starting material (

      
       of Cbz-NH-OAc is distinct from the amine product).
      
  • Quench & Workup:

    • Quench with saturated aqueous

      
       at 0°C.
      
    • Caution: The quench destroys any unreacted anhydride-like species.

    • Extract with EtOAc. The product is the

      
       amine (
      
      
      
      ).
Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Yield Low Yield? Start->Yield Byproduct Identify Byproduct Yield->Byproduct Acyl Acetylated Nucleophile (Nu-Ac) Byproduct->Acyl Found Alc Benzyl Alcohol / Cbz-NH-OH Byproduct->Alc Found Sol1 Action: Switch to Organozinc or Lower Temp Acyl->Sol1 Sol2 Action: Check Solvent Dryness Reduce Base Excess Alc->Sol2

Figure 2: Rapid diagnostic tree for reaction optimization.

Part 4: References

  • Electrophilic Amination with O-Acyl Hydroxylamines: Berman, A. M., & Johnson, J. S. (2004). Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents. Journal of the American Chemical Society, 126(22), 6880–6881.

  • Reagent Stability & Properties: TCI Chemicals. (n.d.). Product Specification: O-Acetyl-N-carbobenzoxyhydroxylamine.[1][4]

  • General Mechanism of Electrophilic Amination: Genov, M., & Almorin, A. (2016). Electrophilic Amination: An Update. Synthesis, 48(11), 1625-1647.

  • Synthesis of Hydrazine Derivatives: Kawase, Y., et al. (2014).[5] Efficient Method for Direct Reductive Alkylation of Hydrazine Derivatives.[5] Synthesis, 46, 455-464.[5]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Electrophilic Amination: Evaluating Alternatives to O-Acetyl-N-carbobenzoxyhydroxylamine

In the realm of synthetic organic chemistry, the formation of carbon-nitrogen bonds is a cornerstone of molecular construction, pivotal to the synthesis of pharmaceuticals, agrochemicals, and functional materials. For de...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic organic chemistry, the formation of carbon-nitrogen bonds is a cornerstone of molecular construction, pivotal to the synthesis of pharmaceuticals, agrochemicals, and functional materials. For decades, O-Acetyl-N-carbobenzoxyhydroxylamine has served as a reliable reagent for electrophilic amination, delivering a protected amino group to a variety of nucleophiles. However, the modern synthetic chemist is often driven by the pursuit of enhanced efficiency, broader substrate scope, improved safety profiles, and milder reaction conditions. This guide provides a comprehensive comparison of viable alternatives to O-Acetyl-N-carbobenzoxyhydroxylamine, offering field-proven insights and experimental data to inform your selection of the optimal reagent for your specific synthetic transformations.

The Role of O-Acetyl-N-carbobenzoxyhydroxylamine and the Quest for Alternatives

O-Acetyl-N-carbobenzoxyhydroxylamine, with its N-Cbz protecting group and O-acetyl leaving group, is a classic example of an O-acyl hydroxylamine derivative used for electrophilic amination. The core transformation involves the attack of a carbanion or other suitable nucleophile on the electrophilic nitrogen atom, displacing the acetate to form a new C-N bond.

While effective, the use of this reagent can present certain limitations, such as the need for strong bases to generate the requisite nucleophiles and the sometimes-moderate yields. This has spurred the development of a diverse arsenal of alternative electrophilic aminating agents, each with its own unique reactivity profile and advantages.

A Comparative Analysis of Leading Alternatives

This section details the performance of prominent alternatives, focusing on their application in the electrophilic amination of carbanions and related nucleophiles.

O-Acyl and O-Sulfonyl Hydroxylamines: Fine-Tuning the Leaving Group

A logical evolution from O-Acetyl-N-carbobenzoxyhydroxylamine involves modifying the O-acyl or replacing it with a sulfonyl group to modulate reactivity.

  • O-(p-nitrobenzoyl)hydroxylamine (NbzONH₂): The introduction of a p-nitrobenzoyl group enhances the leaving group ability of the carboxylate, making the nitrogen more electrophilic. This reagent has shown particular efficacy in the N-amination of less reactive nucleophiles like 2-oxazolidinones, where it has been described as a superior reagent combination when used with sodium hydride in dioxane[1][2].

  • O-Mesitylenesulfonylhydroxylamine (MSH): Sulfonylhydroxylamines are another powerful class of electrophilic aminating agents[3]. MSH is a notable example, though its use can be hampered by its potential instability and explosive nature, necessitating careful handling[4].

Oxaziridines: Stable and Versatile Nitrogen Sources

Oxaziridines are three-membered heterocyclic compounds containing a C-N-O ring. They are generally stable, isolable compounds that can act as potent electrophilic aminating agents[5][6].

  • N-Alkoxycarbonyloxaziridines: These reagents, such as N-Boc-oxaziridines, are effective for the amination of a range of nucleophiles, including enolates and organometallic species[5]. A key advantage is that the nitrogen is transferred with a protecting group already in place. However, competitive oxygen transfer can sometimes be a competing pathway, leading to complex product mixtures[5].

N-Heterocyclic Nitrenium Ions: A Paradigm Shift in Electrophilic Amination

A more recent and highly promising class of reagents are N-heterocyclic nitrenium ions. These are easily prepared, bench-stable, and non-oxidizing nitrogen sources that have demonstrated broad applicability in the electrophilic amination of organometallic nucleophiles[7][8][9].

The reaction proceeds through a distinct mechanism involving the formation of a stable N-alkyl or N-aryl triazane intermediate, which can then be readily reduced to the corresponding primary amine via hydrogenolysis[7][8]. This two-step, one-pot process offers excellent yields and a wide substrate scope, including the synthesis of sterically hindered primary amines that are challenging to access via other methods[7].

Quantitative Performance Comparison

To provide a clear, data-driven comparison, the following table summarizes the performance of various electrophilic aminating agents in the amination of representative nucleophiles.

Reagent/AlternativeNucleophileProductYield (%)Reference
O-(p-nitrobenzoyl)hydroxylamine 2-OxazolidinoneN-Amino-2-oxazolidinone45-95[1][2]
N-Boc-oxaziridine Ketone Enolateα-N-Boc-amino ketoneModest[5]
N-Heterocyclic Nitrenium Ion Phenylmagnesium bromideAniline95[7]
N-Heterocyclic Nitrenium Ion n-Butyllithiumn-Butylamine92[7]
N-Heterocyclic Nitrenium Ion 2-Mesitylmagnesium bromide2-Mesitylaniline85[7]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for key transformations are provided below.

General Procedure for Electrophilic Amination using N-Heterocyclic Nitrenium Ions

Rationale: This protocol outlines the two-step, one-pot synthesis of primary amines from organometallic reagents. The use of a bench-stable nitrenium salt offers a significant safety and handling advantage over many traditional electrophilic aminating agents. The intermediate triazane is sufficiently stable to be carried forward without isolation.

G cluster_0 Step 1: Triazane Formation cluster_1 Step 2: Hydrogenolysis A Organometallic Reagent (R-M) C Triazane Intermediate A->C + B N-Heterocyclic Nitrenium Salt B->C D Triazane Intermediate F Primary Amine (R-NH₂) D->F + E H₂, Pd/C E->F

Experimental workflow for primary amine synthesis.

Step-by-Step Methodology:

  • To a solution of the N-heterocyclic nitrenium salt (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add the organometallic reagent (1.1 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • The resulting solution containing the triazane intermediate is then subjected to hydrogenolysis. Add a catalytic amount of 10% Pd/C.

  • The reaction vessel is evacuated and backfilled with hydrogen gas (balloon or Parr shaker) and stirred vigorously at room temperature for 12-24 hours.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired primary amine.

Mechanistic Insights

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

Mechanism of Amination with N-Heterocyclic Nitrenium Ions

The amination with N-heterocyclic nitrenium ions proceeds via a distinct pathway compared to traditional Sₙ2-type displacements on O-acyl hydroxylamines.

G cluster_0 Nucleophilic Attack and Triazane Formation cluster_1 Reductive Cleavage R-M R⁻M⁺ Nitrenium [N-Heterocycle-N]⁺ R-M->Nitrenium Nucleophilic Attack Triazane R-N-N-Heterocycle Nitrenium->Triazane Triazane_H2 R-N-N-Heterocycle Amine R-NH₂ Triazane_H2->Amine Hydrogenolysis Byproduct N-Heterocycle + N₂ Triazane_H2->Byproduct H2_PdC H₂, Pd/C H2_PdC->Amine

Mechanism of amination with N-heterocyclic nitrenium ions.

The initial step involves the nucleophilic attack of the organometallic reagent on the electrophilic nitrogen of the nitrenium ion, leading to the formation of a stable triazane intermediate. This intermediate effectively "protects" the newly formed C-N bond. The subsequent hydrogenolysis cleaves the N-N bonds, releasing the primary amine and non-toxic byproducts. This mechanistic decoupling of the C-N bond formation and the liberation of the amine allows for a broader range of compatible functional groups.

Conclusion and Future Outlook

While O-Acetyl-N-carbobenzoxyhydroxylamine remains a useful tool in the synthetic chemist's toolbox, a range of powerful alternatives now offer significant advantages in terms of reactivity, safety, and substrate scope. O-acyl and O-sulfonyl hydroxylamines provide avenues for fine-tuning reactivity, while oxaziridines offer stable and versatile platforms for amination. Notably, the emergence of N-heterocyclic nitrenium ions represents a significant advancement, providing a mild, efficient, and broadly applicable method for the synthesis of primary amines.

The choice of reagent will ultimately depend on the specific requirements of the synthetic target, including the nature of the nucleophile, the desired protecting group strategy, and considerations of scale and safety. By understanding the comparative performance and mechanistic nuances of these reagents, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Avigdori, I., Singh, K., Fridman, N., & Gandelman, M. (2023). Nitrenium ions as new versatile reagents for electrophilic amination. Chemical Science, 14(40), 12034-12040. [Link]

  • Shen, Y., & Friestad, G. K. (2002). Comparison of Electrophilic Amination Reagents for N-Amination of 2-Oxazolidinones and Application to Synthesis of Chiral Hydrazones. The Journal of Organic Chemistry, 67(17), 6236-6239. [Link]

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